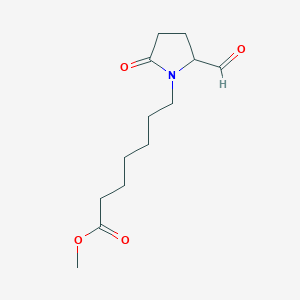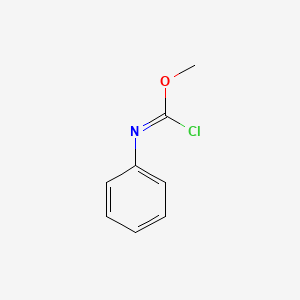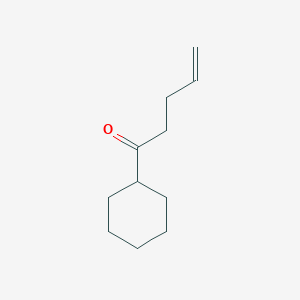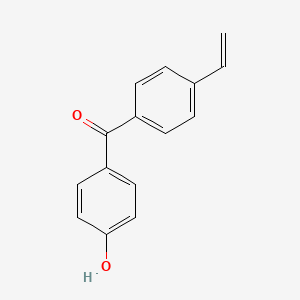
Ethyl N~2~,N~5~-bis(sulfanylidenemethylidene)ornithinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N2,N~5~-bis(sulfanylidenemethylidene)ornithinate is a chemical compound known for its unique structure and properties It is an ornithine derivative with two sulfanylidenemethylidene groups attached to the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl N2,N~5~-bis(sulfanylidenemethylidene)ornithinate typically involves the reaction of ornithine with ethyl chloroformate and a suitable thiol reagent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production of Ethyl N2,N~5~-bis(sulfanylidenemethylidene)ornithinate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Ethyl N2,N~5~-bis(sulfanylidenemethylidene)ornithinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides under specific conditions.
Reduction: Reduction reactions can convert the sulfanylidenemethylidene groups to thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanylidenemethylidene groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield disulfides or sulfoxides, while reduction can produce thiols.
Scientific Research Applications
Ethyl N2,N~5~-bis(sulfanylidenemethylidene)ornithinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential role in biological processes and as a probe for investigating enzyme mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of Ethyl N2,N~5~-bis(sulfanylidenemethylidene)ornithinate involves its interaction with specific molecular targets and pathways. The sulfanylidenemethylidene groups can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, making the compound a valuable tool for studying enzyme function and regulation .
Comparison with Similar Compounds
Similar Compounds
Propyl N2,N~5~-bis(2,2,3,3,4,4,4-heptafluorobutanoyl)ornithinate: This compound has similar structural features but with heptafluorobutanoyl groups instead of sulfanylidenemethylidene groups.
Uniqueness
Ethyl N2,N~5~-bis(sulfanylidenemethylidene)ornithinate is unique due to the presence of sulfanylidenemethylidene groups, which impart distinct chemical reactivity and biological activity. These groups enable the compound to participate in specific reactions and interactions that are not possible with similar compounds lacking these functional groups.
Properties
CAS No. |
58511-09-4 |
|---|---|
Molecular Formula |
C9H12N2O2S2 |
Molecular Weight |
244.3 g/mol |
IUPAC Name |
ethyl 2,5-diisothiocyanatopentanoate |
InChI |
InChI=1S/C9H12N2O2S2/c1-2-13-9(12)8(11-7-15)4-3-5-10-6-14/h8H,2-5H2,1H3 |
InChI Key |
MCBVRFGJMKTCTD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCCN=C=S)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![2,4-Dichloro-1-{[3-(chloromethyl)phenoxy]methyl}benzene](/img/structure/B14613209.png)

